![molecular formula C8H12N2O3 B2990501 (3S,4As)-1-oxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid CAS No. 2402789-88-0](/img/structure/B2990501.png)
(3S,4As)-1-oxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the overall yield .Molecular Structure Analysis
This involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) and other methods like X-ray crystallography to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, optical activity, reactivity, stability, etc .Scientific Research Applications
Anticancer Activity
Pyrimidine derivatives, due to their structural resemblance to nucleotide bases in DNA and RNA, are recognized as valuable compounds in cancer treatment . The compound EN300-7473309 could be designed to target specific cancer cell lines, leveraging its pyrimidine scaffold to interfere with DNA replication and cell proliferation. This approach could lead to the development of novel anticancer agents with improved efficacy and reduced side effects.
Kinase Inhibition
The compound’s structure allows for the potential inhibition of kinases such as Mer and c-Met, which are overexpressed in various tumors . By inhibiting these kinases, EN300-7473309 could serve as a dual agent in cancer therapy, particularly for invasive and metastatic cancers like NSCLC, hepatocellular carcinoma, and gastric cancer.
Drug Resistance Modulation
Cancer cells often develop resistance to chemotherapy drugs. EN300-7473309 could be studied for its ability to modulate multidrug resistance (MDR), potentially restoring the effectiveness of existing chemotherapy agents .
Molecular Chemistry Research
EN300-7473309 can be used as a core structure for synthesizing a wide range of derivatives, allowing researchers to explore the relationship between structure and activity (SAR). This research can lead to insights into the design of more potent and selective drugs .
Biological and Pharmacological Studies
As part of naturally occurring substances like nucleotides and vitamins, pyrimidine derivatives are integral to biological processes. EN300-7473309 could be used in pharmacological studies to understand its role and impact on various biological pathways .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(3S,4aS)-1-oxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c11-7(12)6-4-5-2-1-3-10(5)8(13)9-6/h5-6H,1-4H2,(H,9,13)(H,11,12)/t5-,6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESPWRZQRDPKFJ-WDSKDSINSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(NC(=O)N2C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@H](NC(=O)N2C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4As)-1-oxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.